molecular formula C8H10ClN3O2 B1434823 ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride CAS No. 1803605-21-1

ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride

Cat. No.: B1434823
CAS No.: 1803605-21-1
M. Wt: 215.64 g/mol
InChI Key: BKEIPUUVNGIUFS-UHFFFAOYSA-N
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Description

Aromaticity and Electronic Effects

  • Pyrazolo[1,5-a]imidazole vs. imidazole : The fused system enhances aromatic stability, with delocalized π-electrons across both rings. This contrasts with standalone imidazole, which has weaker resonance stabilization.
  • Pyrazolo[1,5-a]imidazole vs. pyrazolo[1,5-a]pyrimidine : Replacing the imidazole ring with a pyrimidine ring increases electron-deficient character, altering reactivity in cross-coupling reactions.

Biological Relevance

  • Antimicrobial activity : Pyrazoloimidazole derivatives demonstrate higher potency than isolated pyrazole or imidazole analogs, likely due to improved membrane permeability and target binding.
  • Kinase inhibition : The fused system’s planar structure facilitates π-π stacking with kinase active sites, a feature less pronounced in non-fused heterocycles.

Tautomeric Forms and Protonation States in Aqueous Solutions

The compound exists in dynamic equilibrium between tautomeric and protonated forms, influenced by pH and solvation:

Tautomerism

  • Annular tautomerism : The proton migrates between N1 and N2 of the imidazole ring (Figure 1A). Density functional theory (DFT) studies on similar systems suggest the N1-protonated form is favored by ~2.3 kcal/mol due to reduced steric strain.
  • Side-chain tautomerism : The ethyl carboxylate group remains stable as an ester under physiological conditions, with no observed keto-enol shifts.

Protonation States

  • Hydrochloride salt formation : Protonation occurs preferentially at N3 of the pyrazole ring (pKa ≈ 3.8), stabilizing the cationic form in acidic media.
  • Aqueous solvation effects : Molecular dynamics simulations reveal that water molecules stabilize the protonated form via hydrogen bonding to chloride ions, suppressing tautomeric interconversion (τ ~ 40 fs).

Table 2: Dominant Tautomeric/Protonated Forms at Varying pH

pH Range Dominant Form Population (%)
< 2 N3-protonated cation >95
2–6 N1-protonated tautomer 70–85
> 6 Deprotonated neutral species <10

Properties

IUPAC Name

ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.ClH/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11;/h3-5,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEIPUUVNGIUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C₈H₉N₃O₂·HCl
  • Molecular Weight : 201.64 g/mol
  • IUPAC Name : Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

The compound features a pyrazole ring fused with an imidazole structure, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate enzyme activities and influence signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to bind to receptors, altering cellular responses.
  • Antiviral and Anticancer Properties : Research indicates that derivatives of this compound exhibit antiviral and anticancer activities through various pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. For instance:

  • Inhibition of Viral Replication : The compound has shown effectiveness against viruses such as the herpes simplex virus (HSV) and hepatitis A virus (HAV). In cell culture studies, it demonstrated significant reductions in viral titers at specific concentrations.
CompoundVirus TypeIC50 (µM)Reference
Ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylateHSV20
Ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylateHAV15

Anticancer Activity

The compound's derivatives are also being investigated for anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

  • Cell Lines Tested : A549 (lung cancer), H322 (lung cancer), and H1299 (lung cancer) showed varying degrees of sensitivity to treatment with this compound.
Cell LineTreatment Concentration (µM)Effect Observed
A54910Apoptosis induction
H32225Cell cycle arrest
H129915Reduced proliferation

Study on Antiviral Efficacy

A study conducted by Salem et al. evaluated the antiviral efficacy of this compound against rotavirus and adenovirus strains. The results indicated a dose-dependent reduction in viral replication, with a notable decrease in viral titers at concentrations above 10 µM.

Anticancer Research

In a separate study focusing on lung cancer cell lines, compounds derived from ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate were shown to inhibit cell growth significantly. The mechanism was linked to the induction of apoptosis and modulation of cell cycle checkpoints.

Scientific Research Applications

Synthesis and Properties

Ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride can be synthesized through multi-step reactions involving cyclization of appropriate precursors. The typical synthetic route includes the formation of pyrazole derivatives followed by cyclization with imidazole components. The compound has a molecular formula of C8H9ClN4O2C_8H_9ClN_4O_2 and a molecular weight of approximately 220.64 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Various derivatives have been shown to inhibit the growth of cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. The mechanisms often involve:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
  • Microtubule Destabilization : Certain derivatives disrupt microtubule assembly, which is crucial for cell division.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism
3dMDA-MB-23115.2 ± 0.4Apoptosis induction
7dMDA-MB-2312.5Microtubule destabilization
10cHepG20.39 ± 0.06Aurora-A kinase inhibition

Enzymatic Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of α-glucosidase, which is significant in managing diabetes by delaying carbohydrate absorption.

Table 2: Enzymatic Inhibition Activities

CompoundEnzymeIC50 (µM)Reference Drug IC50 (µM)
Compound 3dα-glucosidase15.2 ± 0.4750.0
Compound 3aCOX-2>2000Celecoxib

Case Studies

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Antitumor Activity : A study highlighted the efficacy of pyrazolo[1,5-a]imidazole derivatives against breast cancer cells, showing significant apoptosis induction at low concentrations.
  • Inhibitory Effects on α-Glucosidase : Another research demonstrated that newly synthesized pyrazolo derivatives exhibited strong α-glucosidase inhibitory activity, making them potential candidates for diabetes management.
  • Microtubule Destabilization : Certain derivatives were found to destabilize microtubules at concentrations as low as 20 µM, indicating their potential as chemotherapeutic agents targeting cell division processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Core Structure Substituent Salt Form
Ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate HCl - C₈H₁₀ClN₃O₂ ~217.63 Pyrazolo[1,5-a]imidazole Ethyl ester Hydrochloride
1H-pyrazolo[1,5-a]imidazole-7-carboxylic acid HCl 222055-81-4 C₆H₆ClN₃O₂ 187.59 Pyrazolo[1,5-a]imidazole Carboxylic acid Hydrochloride
Ethyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate 1378779-72-6 C₈H₁₁N₃O₂ 181.19 Pyrazolo[1,5-a]imidazole Ethyl ester None
Ethyl imidazo[1,5-a]pyridine-7-carboxylate HCl 1914148-56-3 C₁₀H₁₁ClN₂O₂ 226.66 Imidazo[1,5-a]pyridine Ethyl ester Hydrochloride
Imidazo[1,5-a]pyridine-7-carboxylic acid diHCl 1616526-83-0 C₈H₈Cl₂N₂O₂ 235.07 Imidazo[1,5-a]pyridine Carboxylic acid Dihydrochloride
Key Observations:

Core Heterocycle Differences: The pyrazoloimidazole core (target compound) contains adjacent nitrogen atoms in the fused rings, while imidazopyridine analogs (e.g., CAS 1914148-56-3) have a nitrogen distribution favoring π-electron delocalization differences. This structural variance impacts dipole moments and binding affinities to biological targets .

Substituent Effects :

  • Ester vs. Carboxylic Acid : The ethyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid analog (CAS 222055-81-4), favoring membrane permeability. Conversely, the acid form may exhibit stronger ionic interactions in aqueous environments .
  • Salt Form : Hydrochloride salts (target compound, CAS 1914148-56-3) improve solubility in polar solvents compared to free bases (e.g., CAS 1378779-72-6). The dihydrochloride form (CAS 1616526-83-0) further amplifies solubility but may introduce crystallinity challenges .

Preparation Methods

Cyclization Using Aminopyrazole and Ethyl 3-Ethoxyacrylate

A prominent method involves the reaction of 3-aminopyrazole with ethyl 3-ethoxyacrylate in the presence of a base such as cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated at around 110 °C for several hours (e.g., 4 hours) to promote cyclization, forming the pyrazoloimidazole core with an ethyl carboxylate substituent.

  • Reaction details:
    • Reactants: 3-aminopyrazole and ethyl 3-ethoxyacrylate
    • Base: Cesium carbonate
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 110 °C
    • Time: 4 hours
  • Workup: Removal of solvent followed by purification using silica gel column chromatography with a gradient of ethyl acetate, petroleum ether, and tetrahydrofuran.
  • Yield: Approximately 48% isolated yield of the target compound as a white solid.

This method is effective in constructing the core heterocycle with the desired ester functionality and is supported by NMR characterization data confirming the structure.

Acid-Catalyzed Cyclization in Ethanol with Acetic Acid

Another approach utilizes the condensation of N-amino-2-iminopyridine derivatives with ethyl acetoacetate or similar 1,3-dicarbonyl compounds in ethanol containing acetic acid under an oxygen atmosphere at elevated temperatures (~130 °C) for extended periods (e.g., 18 hours). This method facilitates the formation of pyrazolo fused rings with ester substituents.

  • Reaction conditions:
    • Reactants: N-amino-2-iminopyridine and ethyl acetoacetate
    • Solvent: Ethanol with acetic acid (typically 6 equivalents)
    • Atmosphere: Oxygen or air
    • Temperature: 130 °C
    • Time: 18 hours
  • Outcome: Formation of pyrazolo[1,5-a]pyridine derivatives bearing ethyl ester groups in good to excellent yields (up to 94% under optimized conditions).
  • Notes: The presence of oxygen significantly improves yields; inert atmosphere results in poor conversion.

This method demonstrates the importance of acidic and oxidative conditions to drive the cyclization and ester incorporation efficiently.

Summary Table of Preparation Methods

Step Starting Materials Conditions Key Reagents Yield (%) Notes
1 3-Aminopyrazole + Ethyl 3-ethoxyacrylate DMF, Cs2CO3, 110 °C, 4 h Cesium carbonate ~48 Cyclization forming pyrazoloimidazole core
2 N-amino-2-iminopyridine + Ethyl acetoacetate Ethanol + Acetic acid (6 equiv), O2 atmosphere, 130 °C, 18 h Acetic acid, O2 Up to 94 Acid-catalyzed oxidative cyclization
3 Free base ethyl 1H-pyrazoloimidazole carboxylate HCl addition in solvent, room temp Hydrochloric acid Quantitative Formation of hydrochloride salt for stability

Research Findings and Analytical Data

  • The cyclization reactions are sensitive to solvent choice, atmosphere, and acid concentration. For example, acetic acid under oxygen atmosphere significantly enhances the yield of pyrazolo derivatives.
  • The use of cesium carbonate as a base in DMF provides a clean and efficient route to the pyrazoloimidazole core with moderate yield.
  • Structural confirmation is typically achieved by NMR spectroscopy, with characteristic signals for the pyrazoloimidazole protons and the ethyl ester group, as well as by mass spectrometry.
  • Conversion to hydrochloride salt improves compound handling and is a common practice in heterocyclic chemistry.

Q & A

Basic: What are the standard synthetic routes for ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride?

Methodological Answer:
The compound is typically synthesized via multicomponent reactions or cyclization of pre-functionalized intermediates. For example, pyrazolo[1,5-a]pyrimidine derivatives can be prepared by refluxing acetylenic β-diketones with hydrazine derivatives in dioxane or ethanol, followed by acid-catalyzed cyclization (e.g., using HCl) to form the hydrochloride salt . Key steps include optimizing reaction time (e.g., 5–24 hours), solvent selection (ethanol, dioxane), and stoichiometric ratios of reactants (e.g., 1:1.5 molar ratio of hydrazine to diketone). Post-synthesis, purification via recrystallization (e.g., ethanol or chloroform) is critical to achieve >95% purity .

Basic: How is the compound characterized for identity and purity in academic research?

Methodological Answer:
Characterization involves:

  • Melting point analysis : Compare observed values (e.g., 221–223°C for pyrazolo[1,5-a]pyrimidine derivatives) with literature data to confirm identity .
  • Spectroscopy :
    • IR : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
    • NMR : ¹H and ¹³C spectra verify substituent positions (e.g., ethyl ester protons at δ 1.44–1.48 ppm (t) and 4.14–4.16 ppm (q)) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 379 for analogous compounds) .
  • Elemental analysis : Validate C, H, N content (e.g., ±0.1% deviation from calculated values) .

Advanced: How can regioselectivity be controlled during the synthesis of pyrazolo[1,5-a]imidazole derivatives?

Methodological Answer:
Regioselectivity depends on:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) direct cyclization to specific positions .
  • Catalyst choice : Palladium acetate (0.05–0.1 eq) with triphenylphosphine enhances cross-coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the imidazole N1 position, while non-polar solvents (toluene) promote alternative pathways .

Advanced: What pharmacological activities are associated with pyrazolo[1,5-a]imidazole scaffolds?

Methodological Answer:
Pyrazolo[1,5-a]imidazole derivatives exhibit:

  • Benzodiazepine receptor binding : Modulate CNS activity via peripheral receptor interactions .
  • Enzyme inhibition : Act as HMG-CoA reductase inhibitors (IC₅₀ ~10 nM) and COX-2 selective antagonists (e.g., IC₅₀ 50 nM for inflammation models) .
  • CRF1 antagonism : Potential for stress-related disorders (e.g., IC₅₀ <100 nM in receptor-binding assays) .
    Experimental design: Use radioligand binding assays (³H-labeled ligands) and enzyme inhibition kinetics (Lineweaver-Burk plots) to validate targets .

Basic: What are the stability considerations for handling this compound in lab settings?

Methodological Answer:

  • Thermal stability : Decomposes above 250°C; store at 2–8°C in airtight containers .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation (use amber glassware) .
  • Moisture control : Hydrolyzes in aqueous acidic/basic conditions; use anhydrous solvents (e.g., THF) for reactions .

Advanced: How can computational methods aid in optimizing the compound’s bioactivity?

Methodological Answer:

  • Molecular docking : Predict binding affinities to targets (e.g., COX-2 using AutoDock Vina) by modeling the ethyl ester’s interaction with catalytic residues .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to design analogs .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol or chloroform for high recovery (e.g., 67–70% yield) .
  • Column chromatography : Optimize with silica gel and eluents like ethyl acetate/hexane (3:7 v/v) to separate regioisomers .
  • Acid-base extraction : Partition between aqueous HCl (1M) and dichloromethane to remove unreacted amines .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • NMR discrepancies : Compare coupling constants (e.g., J = 9 Hz for ethyl protons) with literature to confirm substituent orientation .
  • Mass spectral anomalies : Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Cl vs. Br isotopes) .
  • Elemental analysis outliers : Recalcine samples at 100°C for 2 hours to remove residual solvents before analysis .

Basic: What safety protocols are essential when working with this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhaling fine powders .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How to design analogs with enhanced pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric replacement : Substitute the ethyl ester with methyl or tert-butyl groups to modulate lipophilicity (logP) .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .
  • Metabolic stability assays : Use liver microsomes (human/rat) to identify sites of oxidative degradation (e.g., CYP3A4-mediated) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride
Reactant of Route 2
ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride

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